

# Navigating the Safety Landscape of Pigment Yellow 176: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: Pigment Yellow 176

CAS No.: 124236-34-6

Cat. No.: B570959

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for **Pigment Yellow 176** (CAS No. 90268-24-9), a disazo pigment. The information is intended to support researchers, scientists, and drug development professionals in performing risk assessments and implementing appropriate safety measures during the handling and use of this substance. While specific toxicological data for **Pigment Yellow 176** is not extensively published in peer-reviewed literature, this guide synthesizes available information from safety data sheets, analogous pigment data, and established regulatory testing guidelines to provide a robust safety profile.

## Core Safety Data

**Pigment Yellow 176**, like many organic pigments, is characterized by its low solubility in water and common organic solvents. This property significantly limits its bioavailability and, consequently, its potential for systemic toxicity. According to information provided by suppliers and data on analogous pigments, **Pigment Yellow 176** is considered to have a low hazard

profile. Notifications to the European Chemicals Agency (ECHA) under the REACH regulation indicate that no hazards have been classified for this substance.

## Physical and Chemical Properties

Property	Value	Reference
CAS Number	90268-24-9	ECHA
Molecular Formula	C <sub>36</sub> H <sub>35</sub> ClN <sub>6</sub> O <sub>6</sub>	Biosynth
Molecular Weight	683.15 g/mol	Biosynth
Appearance	Yellow Powder	Epsilon Chemical
Solubility	Insoluble in water	General knowledge of organic pigments

## Toxicological Data Summary

The following table summarizes the toxicological data for **Pigment Yellow 176** and analogous organic pigments. It is important to note that where specific data for **Pigment Yellow 176** is unavailable, data from structurally similar pigments is used to provide an indication of its likely toxicological profile.

Toxicological Endpoint	Result	Species	Method	Reference
Acute Oral Toxicity (LD50)	> 2000 mg/kg bw	Rat	OECD 423 (Analogous data)	General Hazard Profile of Pigments, BfR
Skin Irritation	Non-irritant	Rabbit	OECD 404 (Analogous data)	General Hazard Profile of Pigments, BfR
Eye Irritation	Non-irritant	Rabbit	OECD 405 (Analogous data)	General Hazard Profile of Pigments, BfR
Skin Sensitization	Non-sensitizer	Mouse	OECD 429 (LLNA)	REACH Dossier Information (Implied)
Mutagenicity (Ames Test)	Negative	S. typhimurium	OECD 471 (Analogous data)	Toxicology and toxicological testing of colorants
Carcinogenicity	Not classified as a carcinogen	-	-	ECHA

## Experimental Protocols

Detailed methodologies for the key toxicological assessments are based on internationally recognized OECD guidelines. These protocols are crucial for ensuring the quality and reproducibility of safety data.

### Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

- **Test Principle:** A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dosage for the next step. The test aims to identify a dose that causes mortality in a certain proportion of the animals, which allows for classification of the substance.
- **Animal Model:** Typically, female rats are used.
- **Procedure:**
  - Animals are fasted prior to dosing.
  - The test substance is administered in a single dose by gavage.
  - Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
  - Body weight is recorded weekly.
  - A necropsy is performed on all animals at the end of the observation period.
- **Data Analysis:** The LD50 is estimated based on the mortality observed at different dose levels.

## In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test)

This in vitro method assesses the potential of a substance to cause skin irritation.<sup>[1][2][3][4][5]</sup>

- **Test Principle:** The test substance is applied topically to a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.<sup>[1][4][5]</sup> The irritant potential is determined by the extent of cell viability reduction in the RhE tissue following exposure.<sup>[2][5]</sup>
- **Test System:** Commercially available RhE models (e.g., EpiDerm™, EpiSkin™).<sup>[1]</sup>
- **Procedure:**
  - The test substance is applied to the surface of the RhE tissue.

- After a defined exposure period (e.g., 15-60 minutes), the substance is removed by rinsing.
- The tissues are incubated for a post-exposure period (e.g., 42 hours).
- Cell viability is assessed using a colorimetric assay (e.g., MTT assay), which measures mitochondrial activity.[1][5]
- Data Analysis: A substance is classified as a skin irritant if the mean cell viability is reduced below a certain threshold (e.g.,  $\leq 50\%$ ) compared to the negative control.[5]

## In Vitro Eye Irritation - OECD Test Guideline 437 (Bovine Corneal Opacity and Permeability - BCOP - Test)

This ex vivo method is used to identify substances that can cause serious eye damage.[6][7][8][9]

- Test Principle: The test substance is applied to an isolated bovine cornea.[6][7] The potential for eye irritation is evaluated by measuring changes in corneal opacity and permeability to a fluorescent dye (sodium fluorescein).[6][7]
- Test System: Corneas freshly collected from bovine eyes obtained from abattoirs.[6][7]
- Procedure:
  - The cornea is mounted in a holder.
  - The test substance is applied to the epithelial surface of the cornea for a defined period (e.g., 10 minutes).
  - The cornea is then rinsed.
  - Corneal opacity is measured using an opacitometer.
  - Corneal permeability is measured by the amount of sodium fluorescein that passes through the cornea, quantified using a spectrophotometer.

- Data Analysis: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values.[7] This score is used to classify the substance's eye irritation potential.

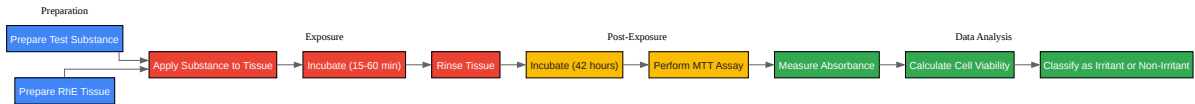
## Skin Sensitization - OECD Test Guideline 429 (Local Lymph Node Assay - LLNA)

The LLNA is an in vivo method for identifying potential skin sensitizers.

- Test Principle: The method is based on the principle that sensitizing chemicals induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application.
- Animal Model: Mice (e.g., CBA/J strain).
- Procedure:
  - The test substance is applied to the dorsum of the ears of the mice for three consecutive days.
  - On day 5, a radiolabeled precursor of DNA synthesis (e.g., <sup>3</sup>H-methyl thymidine) is injected intravenously.
  - After a few hours, the animals are euthanized, and the draining auricular lymph nodes are excised.
  - A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured.
- Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is generally considered a sensitizer if the SI is  $\geq 3$ .

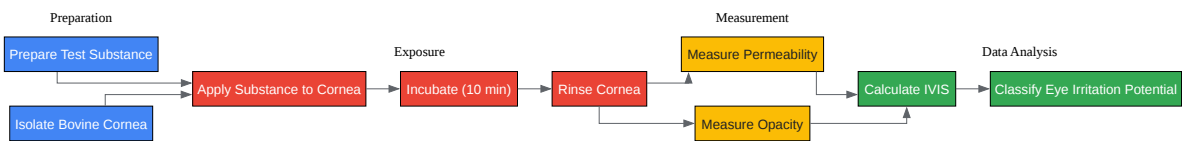
## Visualizations

### Experimental Workflow Diagrams



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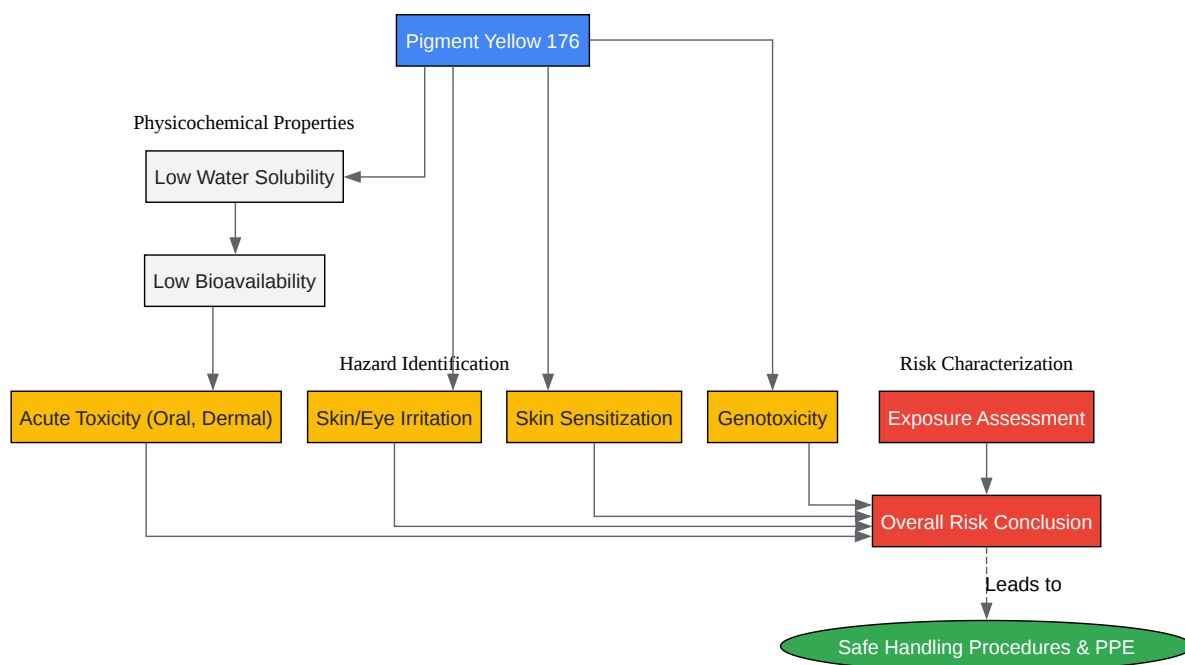
Workflow for In Vitro Skin Irritation Testing (OECD 439).



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Workflow for Ex Vivo Eye Irritation Testing (BCOP, OECD 437).

## Logical Relationship Diagram



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Logical Flow of Safety Assessment for **Pigment Yellow 176**.

## Handling and Safety Recommendations

Based on the available data, **Pigment Yellow 176** is not considered a hazardous substance. However, good industrial hygiene practices should always be followed when handling any chemical powder.

- Engineering Controls: Ensure adequate ventilation to minimize dust generation and inhalation.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear safety glasses with side-shields.
  - Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
  - Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved particulate respirator should be worn.
- Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the pigment is handled. Wash hands thoroughly after handling.

## Conclusion

**Pigment Yellow 176** is an organic pigment with a low hazard profile, primarily due to its poor bioavailability. Based on data from analogous compounds and general knowledge of organic pigments, it is not expected to be acutely toxic, irritating to the skin or eyes, or a skin sensitizer. It is also not considered to be mutagenic or carcinogenic. While specific quantitative toxicological data for **Pigment Yellow 176** is limited in the public domain, the information available from safety data sheets and regulatory bodies supports its safe use when appropriate handling procedures and personal protective equipment are utilized. Researchers and professionals should always consult the most up-to-date Safety Data Sheet provided by the supplier before handling this substance.

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- To cite this document: BenchChem. [Navigating the Safety Landscape of Pigment Yellow 176: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b570959/docs#navigating-the-safety-landscape-of-pigment-yellow-176-an-in-depth-technical-guide\]](https://www.benchchem.com/product/b570959/docs#navigating-the-safety-landscape-of-pigment-yellow-176-an-in-depth-technical-guide)

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